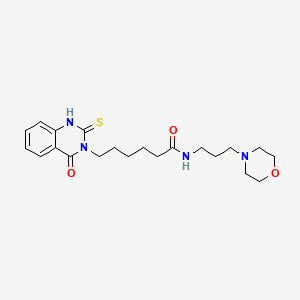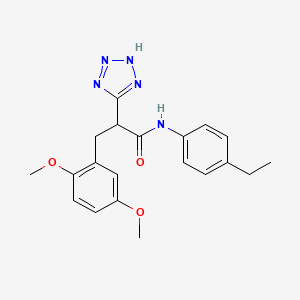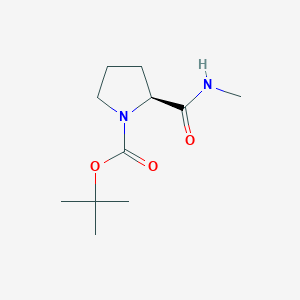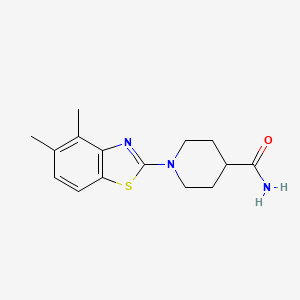
1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a piperidine ring and a pyrrolidine ring, both of which are common structures in many pharmaceuticals . The molecule also contains a sulfonyl group attached to an ethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine and pyrrolidine derivatives are typically synthesized through cyclization reactions . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrolidine rings, as well as the sulfonyl group attached to the ethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyrrolidine rings, as well as the sulfonyl group . These functional groups could potentially undergo a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrrolidine rings could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors in Therapy
Sulfonamide compounds, which include 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microorganism-caused conditions. Beyond their traditional role as antibiotics, sulfonamides have found applications as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. Their versatility in drug development is highlighted by their efficacy against a range of conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Pyrrolidine-Based Drug Discovery
The pyrrolidine ring, a core component of this compound, is extensively utilized in medicinal chemistry for crafting compounds aimed at treating human diseases. Its saturated structure allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage. Pyrrolidine-based compounds have shown promise in various therapeutic areas, demonstrating the scaffold’s versatility and potential for generating novel biologically active compounds (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are crucial in many physiological and pathological processes. Pyrrolidine scaffold-based MMP inhibitors, including this compound, have been developed over the years, showing low nanomolar activity for specific MMP subclasses. These compounds, notably those derived from the pyrrolidine scaffold, confirm the effectiveness of this structure in designing MMP inhibitors, which are potential therapeutics for cancer, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
Wirkmechanismus
Target of Action
It’s known that both piperidine and pyrrolidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
These could include hydrogen bonding, ionic interactions, and hydrophobic interactions, among others .
Biochemical Pathways
Given the broad range of pharmaceutical applications of piperidine and pyrrolidine derivatives , it’s likely that this compound could influence multiple pathways.
Pharmacokinetics
The presence of the piperidine and pyrrolidine moieties suggests that it may have good bioavailability, as these structures are commonly found in many pharmaceuticals .
Result of Action
Given the wide range of pharmaceutical applications of piperidine and pyrrolidine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-14-3-5-17(6-4-14)23(21,22)19-11-7-15(8-12-19)18-10-9-16(20)13-18/h3-6,15-16,20H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKHGCUADXIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)
![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)
![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)



